2-(1H-indol-2-yl)-N-(4-morpholinophenyl)thiazole-4-carboxamide
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Description
2-(1H-indol-2-yl)-N-(4-morpholinophenyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C22H20N4O2S and its molecular weight is 404.49. The purity is usually 95%.
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Biological Activity
The compound 2-(1H-indol-2-yl)-N-(4-morpholinophenyl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an indole ring fused with a thiazole moiety, which is known for its diverse biological activities. The presence of a morpholine group enhances its solubility and bioavailability. The following table summarizes the key structural components:
Component | Description |
---|---|
Indole Ring | Aromatic heterocycle |
Thiazole | Five-membered ring containing sulfur |
Morpholine | Six-membered ring with nitrogen |
Carboxamide Group | Functional group enhancing reactivity |
Research indicates that compounds with similar structures exhibit various mechanisms of action, including:
- Inhibition of Pro-inflammatory Cytokines : Compounds with indole and thiazole cores have shown effectiveness in reducing levels of pro-inflammatory cytokines such as NO, IL-6, and TNF-α in vitro. For instance, studies demonstrated that derivatives could inhibit LPS-induced cytokine production in RAW264.7 cells, suggesting potential use in treating inflammatory diseases .
- Antiviral Activity : Thiazole derivatives have been noted for their antiviral properties, particularly against hepatitis C virus (HCV). Compounds similar to our target compound have been reported to exhibit significant antiviral activity by inhibiting viral replication .
Biological Activity Data
Recent studies have provided insights into the biological activity of this compound. Below is a summary of findings from various research articles:
Case Studies
- Anti-inflammatory Activity : A study involving the compound's analogs demonstrated significant inhibition of LPS-induced cytokine release in RAW264.7 cells. The most potent analog exhibited an IC50 value for NO production at 10.992 μM, indicating strong anti-inflammatory potential .
- Antiviral Efficacy : Another investigation highlighted that thiazole derivatives related to our compound showed over 95% inhibition of HCV replication in vitro, with an IC50 value as low as 0.35 μM . This positions them as promising candidates for further development as antiviral agents.
- Leishmanicidal Activity : Compounds derived from similar scaffolds demonstrated significant activity against Leishmania species, showcasing their potential in treating parasitic infections .
Properties
IUPAC Name |
2-(1H-indol-2-yl)-N-(4-morpholin-4-ylphenyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c27-21(23-16-5-7-17(8-6-16)26-9-11-28-12-10-26)20-14-29-22(25-20)19-13-15-3-1-2-4-18(15)24-19/h1-8,13-14,24H,9-12H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWZYXYYJIZQKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CSC(=N3)C4=CC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.